2-(4-Propylphenyl)propanoic acid
Overview
Description
2-(4-Propylphenyl)propanoic acid is an organic compound with the chemical formula C12H16O2. It is a colorless to light yellow solid that is slightly soluble in organic solvents such as ethanol, methanol, and dichloromethane . This compound is used as a raw material or intermediate in organic synthesis, and it can be utilized in the production of drugs, dyes, lubricants, and other compounds .
Preparation Methods
2-(4-Propylphenyl)propanoic acid can be synthesized through various methods. One common synthetic route involves the condensation reaction of phenylacetylene and propionaldehyde, followed by carbonyl oxidation under alkaline conditions . Another method involves the Friedel-Crafts reaction between ethyl 2-chloropropionate and alkyl benzene using anhydrous aluminum chloride as a catalyst, followed by hydrolysis of the intermediate product to obtain this compound .
Chemical Reactions Analysis
2-(4-Propylphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Propylphenyl)propanoic acid has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand or catalyst in various chemical reactions.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Propylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. As an impurity of ibuprofen, it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The inhibition of these enzymes reduces the production of prostaglandins, leading to anti-inflammatory effects .
Comparison with Similar Compounds
2-(4-Propylphenyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-Methylphenyl)propanoic acid: This compound has a similar structure but with a methyl group instead of a propyl group.
2-(4-Isobutylphenyl)propanoic acid: Another similar compound with an isobutyl group, which also has distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-propylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-10-5-7-11(8-6-10)9(2)12(13)14/h5-9H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJYWNOMDAPUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564973 | |
Record name | 2-(4-Propylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3585-47-5 | |
Record name | 2-(p-Propylphenyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Propylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(P-PROPYLPHENYL)PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35DW8V3WE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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